4-Hydrazinyl-6-(methylthio)pyrimidine
Overview
Description
4-Hydrazinyl-6-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H8N4S and its molecular weight is 156.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidylhydrazones and Related Compounds : The synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides utilizing 4-Hydrazinyl-6-(methylthio)pyrimidine has been explored. These compounds show potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012).
Conversion into 1,2,4-Triazoles : This compound reacts with aqueous hydrazine to form 3-methyl-1,2,4-triazole, through a ring contraction reaction involving the pyrimidine ring, indicating its utility in synthesizing novel heterocyclic compounds (Plas & Jongejan, 2010).
Potential Antimicrobial Agents : A study on the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety using this compound as a starting material revealed these compounds as potential antimicrobial agents (Ali, 2009).
Synthesis of Pyrimido Pyrimidines : The compound has been used in the preparation of pyrazolo pyrimido pyrimidines by reacting with various hydrazines, demonstrating its versatility in creating a range of heterocyclic compounds (Vartale et al., 2013).
Formation of Fused Heterocycles : The reaction of this compound with hydrazine hydrate leads to the formation of various polyfused heterocycles, indicating its role in complex heterocyclic chemistry (Rahimizadeh et al., 2011).
Pyrazolopyrimidine Synthesis : The synthesis of 3, 4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines from this compound has been demonstrated, contributing to the field of pyrazolopyrimidine chemistry (Tumkyavichyus, 1996).
Safety and Hazards
Future Directions
The future directions for “4-Hydrazinyl-6-(methylthio)pyrimidine” and similar compounds are promising. Pyrimidines have been the focus of research due to their potential physical and chemical properties . The development of new pyrimidines as anti-inflammatory agents is one of the potential future directions .
Mechanism of Action
Target of Action
Related compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
(6-methylsulfanylpyrimidin-4-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJXEDCPFDONLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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